molecular formula C3ClF7 B1606092 2-Chloroheptafluoropropane CAS No. 76-18-6

2-Chloroheptafluoropropane

Cat. No.: B1606092
CAS No.: 76-18-6
M. Wt: 204.47 g/mol
InChI Key: KJGXPVLCSICDQG-UHFFFAOYSA-N
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Description

It has the molecular formula C3ClF7 and a molecular weight of 204.47 g/mol. This compound is primarily used in various industrial applications due to its unique chemical properties.

Preparation Methods

2-Chloroheptafluoropropane can be synthesized through several methods. One common synthetic route involves the reaction of 1,1,1,2,3,3,3-heptafluoropropane with chlorine gas under controlled conditions . The reaction typically occurs at elevated temperatures and may require the presence of a catalyst to enhance the reaction rate. Industrial production methods often involve large-scale reactors and precise control of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

2-Chloroheptafluoropropane undergoes various chemical reactions, including substitution and reduction reactions. In substitution reactions, the chlorine atom can be replaced by other functional groups, such as hydroxyl or amino groups, using appropriate reagents and conditions . Reduction reactions may involve the use of hydrogen gas in the presence of a catalyst to convert this compound to heptafluoropropane . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Chloroheptafluoropropane has several scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology and medicine, it is employed in the study of biomolecule-ligand complexes and structure-based drug design . Additionally, it is used in industrial applications, such as in the production of specialty chemicals and as a solvent in certain processes.

Mechanism of Action

The mechanism of action of 2-chloroheptafluoropropane involves its interaction with specific molecular targets and pathways. The compound can undergo substitution reactions where the chlorine atom is replaced by other functional groups, leading to the formation of new compounds with different properties . These reactions are often facilitated by the presence of catalysts and specific reaction conditions.

Comparison with Similar Compounds

2-Chloroheptafluoropropane is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include 1,1,1,2,3,3,3-heptafluoropropane and 2-chloro-1,1,1,2,3,3,3-heptafluoropropane . While these compounds share some similarities in their chemical composition, this compound is distinct in its reactivity and applications.

Properties

IUPAC Name

2-chloro-1,1,1,2,3,3,3-heptafluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3ClF7/c4-1(5,2(6,7)8)3(9,10)11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJGXPVLCSICDQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(C(F)(F)F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3ClF7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90226893
Record name 2-Chloro-1,1,1,2,3,3,3-heptafluoropropane
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Molecular Weight

204.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76-18-6
Record name 2-Chloro-1,1,1,2,3,3,3-heptafluoropropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76-18-6
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Record name 2-Chloroheptafluoropropane
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Record name 2-Chloro-1,1,1,2,3,3,3-heptafluoropropane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-1,1,1,2,3,3,3-heptafluoropropane
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Record name 2-CHLOROHEPTAFLUOROPROPANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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